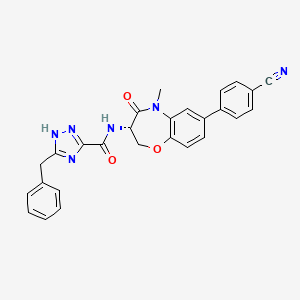

Ripk1-IN-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H22N6O3 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

5-benzyl-N-[(3S)-7-(4-cyanophenyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C27H22N6O3/c1-33-22-14-20(19-9-7-18(15-28)8-10-19)11-12-23(22)36-16-21(27(33)35)29-26(34)25-30-24(31-32-25)13-17-5-3-2-4-6-17/h2-12,14,21H,13,16H2,1H3,(H,29,34)(H,30,31,32)/t21-/m0/s1 |

InChI Key |

QTBCDZWVZJCVKZ-NRFANRHFSA-N |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C#N)OC[C@@H](C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C#N)OCC(C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Ripk1-IN-23: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death. Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and also contributes to inflammatory responses. Consequently, the development of potent and selective RIPK1 inhibitors is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of Ripk1-IN-23, a potent inhibitor of RIPK1, intended for researchers, scientists, and drug development professionals.

Introduction to RIPK1 Signaling

RIPK1 is a serine/threonine kinase that plays a pivotal role in the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway. Upon TNFα binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex includes RIPK1, TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), and cellular inhibitor of apoptosis proteins (cIAPs). Within Complex I, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK signaling pathways, which promote cell survival and inflammation.

However, under certain conditions, particularly when cIAPs are depleted, RIPK1 can dissociate from the membrane to form a cytosolic death-inducing complex, known as Complex II. The composition of Complex II determines the mode of cell death. Complex IIa, consisting of RIPK1, FADD, and caspase-8, leads to apoptosis. In contrast, when caspase-8 is inhibited, RIPK1 recruits RIPK3 to form Complex IIb, also known as the necrosome. This complex initiates a phosphorylation cascade, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), which then oligomerizes and translocates to the plasma membrane, causing necroptotic cell death.

This compound: A Potent Inhibitor of RIPK1-Mediated Necroptosis

This compound, also identified as compound 19, is a potent inhibitor of RIPK1 kinase activity. Its primary mechanism of action is the suppression of RIPK1-mediated necroptosis. By inhibiting the kinase function of RIPK1, this compound prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3, thereby blocking the formation of the necrosome and the execution of necroptotic cell death. In addition to its anti-necroptotic effects, this compound also exhibits anti-inflammatory activities, likely through the modulation of RIPK1-dependent inflammatory signaling pathways.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Compound | Target | Assay Type | Cell Line | Potency (EC50) |

| This compound | RIPK1 | Anti-necroptosis | HT-29 | 1.7 nM[1] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the RIPK1 signaling pathway and the point of intervention for this compound.

References

Ripk1-IN-23: A Technical Guide to a Novel Dual-Mode RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis. Its multifaceted role has positioned it as a key therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical whitepaper provides an in-depth overview of Ripk1-IN-23, a novel and potent dual-mode inhibitor of RIPK1. This compound, also identified as compound 19 in seminal research, is a biaryl benzoxazepinone derivative that has demonstrated significant anti-necroptotic and anti-inflammatory properties. This document details the quantitative data associated with this compound's activity, the experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant biological pathways.

Introduction to RIPK1 and Its Inhibition

RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular responses to stimuli such as tumor necrosis factor-alpha (TNF-α).[1][2] It functions as a key scaffold protein in the formation of cellular signaling complexes that determine cell fate—survival, apoptosis, or necroptosis.[1][2] The kinase activity of RIPK1 is crucial for the induction of necroptosis, a form of programmed necrosis, and for promoting inflammation.[1][2]

Given its central role in these pathways, the development of small molecule inhibitors of RIPK1 has been a major focus of drug discovery efforts. These inhibitors are broadly classified based on their binding mode to the kinase. This compound has been identified as a dual-mode inhibitor, suggesting a mechanism that may offer advantages in terms of potency and selectivity.

Quantitative Data for this compound

This compound has shown potent activity in cellular assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 (Anti-necroptotic effect) | HT-29 | 1.7 nM | [1][2] |

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the activity of this compound.

Cell Culture and Reagents

Human colon adenocarcinoma HT-29 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Necroptosis Assay

The anti-necroptotic activity of this compound was assessed using a luminescent cell viability assay.

-

Cell Seeding: HT-29 cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: Cells were pre-treated with various concentrations of this compound for a specified period.

-

Induction of Necroptosis: Necroptosis was induced by the addition of a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK (TSZ).

-

Cell Viability Measurement: After an incubation period, cell viability was measured using a commercial luminescent cell viability assay kit, which quantifies ATP levels as an indicator of viable cells.

-

Data Analysis: The half-maximal effective concentration (EC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.[1][2]

Western Blot Analysis

Western blotting was used to assess the effect of this compound on the phosphorylation of key proteins in the necroptosis pathway.

-

Cell Lysis: HT-29 cells were treated with this compound and necroptosis-inducing agents as described above. Cells were then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated and total RIPK1, RIPK3, and MLKL. Following incubation with appropriate secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.

In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model

The in vivo efficacy of this compound was evaluated in a mouse model of TNF-α-induced SIRS.

-

Animal Model: Male C57BL/6 mice were used for the study.

-

Compound Administration: Mice were pre-treated with this compound or a vehicle control via an appropriate route of administration (e.g., intraperitoneal or oral).

-

Induction of SIRS: SIRS was induced by an intraperitoneal injection of a combination of TNF-α and z-VAD-FMK.

-

Monitoring: The body temperature and survival of the mice were monitored over a specified period.

-

Cytokine Analysis: Blood samples were collected to measure the levels of inflammatory cytokines using methods such as ELISA.[1][2]

Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the proposed mechanism of action of this compound.

Figure 1: Simplified RIPK1 signaling pathway.

Figure 2: Experimental workflow for this compound evaluation.

Figure 3: Proposed dual-mode inhibition of RIPK1 by this compound.

Conclusion

This compound is a highly potent, dual-mode inhibitor of RIPK1 with significant anti-necroptotic and anti-inflammatory activities. Its novel biaryl benzoxazepinone scaffold and potent in vitro and in vivo efficacy make it a valuable tool for further research into the role of RIPK1 in various diseases and a promising lead compound for the development of new therapeutics. The detailed experimental protocols and mechanistic insights provided in this whitepaper serve as a comprehensive resource for the scientific community engaged in RIPK1-targeted drug discovery.

References

- 1. discovery-of-novel-biaryl-benzoxazepinones-as-dual-mode-receptor-interacting-protein-kinase-1-ripk1-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 2. Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Biological Functions of Ripk1-IN-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling target for therapeutic intervention in a host of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth analysis of Ripk1-IN-23, a potent and selective inhibitor of RIPK1 kinase activity. We will explore its mechanism of action, present quantitative data on its efficacy, detail experimental protocols for its use, and visualize the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on RIPK1-targeted therapies.

Introduction to RIPK1 and the Rationale for Inhibition

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a multifaceted protein that plays a pivotal role in cellular signaling pathways, governing cell survival, apoptosis, and necroptosis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its function is intricately regulated by post-translational modifications, particularly ubiquitination and phosphorylation. In its scaffold function, RIPK1 is essential for the activation of the pro-survival NF-κB signaling pathway. Conversely, the kinase activity of RIPK1 is a key driver of programmed cell death pathways, namely apoptosis and a regulated form of necrosis known as necroptosis.

Dysregulation of RIPK1 kinase activity has been implicated in the pathophysiology of numerous human diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[3][5][15] This has spurred the development of small molecule inhibitors that specifically target the kinase function of RIPK1, with the aim of mitigating inflammation and preventing pathological cell death.

This compound (also identified as compound 19 and GDC-8264) is a novel, potent, and highly selective inhibitor of RIPK1.[16][1][3] This guide will provide a detailed overview of its biological functions and its utility as a chemical probe to dissect RIPK1 signaling and as a potential therapeutic agent.

Mechanism of Action of this compound

This compound is a Type III kinase inhibitor, meaning it binds to an allosteric pocket adjacent to the ATP-binding site of RIPK1.[3] This binding stabilizes an inactive conformation of the kinase, preventing the autophosphorylation required for its activation. By inhibiting the kinase activity of RIPK1, this compound effectively blocks the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis.

The primary mechanism by which this compound exerts its anti-inflammatory and cytoprotective effects is through the inhibition of the formation of the necrosome, a protein complex essential for the execution of necroptosis. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), activated RIPK1 recruits RIPK3, which in turn phosphorylates and activates Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis. By preventing the initial activation of RIPK1, this compound halts this entire cascade.

Quantitative Data on the Efficacy of this compound

The potency and selectivity of this compound have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound (GDC-8264) [3]

| Assay Type | Target | Species | Kiapp (µM) |

| ATP Hydrolysis | RIPK1 | Human | 0.00071 |

| ATP Hydrolysis | RIPK1 | Cynomolgus | 0.0013 |

| ATP Hydrolysis | RIPK1 | Mouse | 4.5 |

| ATP Hydrolysis | RIPK1 | Rat | >10 |

Table 2: Cellular Potency of this compound (GDC-8264) in Necroptosis Assays [16][1][3]

| Cell Line | Species | Assay Conditions | EC50 (µM) |

| HT-29 | Human | TNFα/BV6/zVAD | 0.0063 |

| U937 | Human | Not Specified | 0.0063 |

| L929 | Murine | TNFα/QVD-OPh | 1.3 |

Table 3: Kinase Selectivity of this compound (GDC-8264) [3]

| Kinase Panel | Number of Kinases Tested | Inhibition at 10 µM |

| 220-member panel | 220 | No kinase inhibited by ≥50% |

Signaling Pathways Modulated by this compound

This compound primarily impacts two major signaling pathways downstream of TNF receptor 1 (TNFR1): the necroptosis pathway and the NF-κB survival pathway.

Inhibition of the Necroptosis Pathway

As a potent inhibitor of RIPK1 kinase activity, this compound directly blocks the signaling cascade that leads to necroptotic cell death. The following diagram illustrates this inhibitory action.

Indirect Modulation of the NF-κB Pathway

While this compound does not directly inhibit the scaffold function of RIPK1 required for NF-κB activation, the interplay between the kinase and scaffold activities means that inhibiting the kinase can have downstream consequences on inflammatory gene expression. The following diagram illustrates the general workflow of an NF-κB reporter assay used to assess these effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

HT-29 Cell Necroptosis Assay

This assay is used to determine the cellular potency of compounds in inhibiting TNFα-induced necroptosis.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin

-

Human TNFα

-

SMAC mimetic (e.g., BV6 or Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-OPh)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed HT-29 cells in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells with the this compound dilutions for 1 hour.

-

Add a cocktail of TNFα (e.g., 30 ng/mL), SMAC mimetic (e.g., 2 µM), and a pan-caspase inhibitor (e.g., 20 µM) to induce necroptosis.

-

Incubate the plates for 24 hours at 37°C.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate EC50 values by fitting the data to a four-parameter logistic curve.

RIPK1 Biochemical Kinase Assay (ATP Hydrolysis)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of RIPK1.

Materials:

-

Recombinant human RIPK1 kinase domain

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., containing MOPS, EDTA, MgCl2)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the RIPK1 enzyme and MBP substrate to the wells of a 384-well plate.

-

Add the this compound dilutions to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the kinase activity.

-

Calculate IC50 values from the dose-response curves.

In Vivo Efficacy and Pharmacokinetics

While specific in vivo efficacy and pharmacokinetic data for this compound (as named) are not extensively published in the public domain, the characterization of the closely related compound GDC-8264 provides valuable insights.

In Vivo Efficacy: In a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS), RIPK1 inhibitors have demonstrated protection against hypothermia and mortality.[3]

Pharmacokinetics: Pharmacokinetic studies of GDC-8264 in preclinical species have been conducted to assess its drug-like properties.[3] While detailed parameters for this compound are not available, the development of GDC-8264 as a clinical candidate suggests favorable pharmacokinetic properties were achieved.

Conclusion

This compound is a potent and selective allosteric inhibitor of RIPK1 kinase activity. Its ability to effectively block necroptosis in cellular models highlights its potential as a valuable research tool for elucidating the complex roles of RIPK1 in health and disease. Furthermore, the progression of structurally related compounds into clinical trials underscores the therapeutic promise of targeting RIPK1 for a range of inflammatory and degenerative disorders. This technical guide provides a foundational understanding of the biological functions of this compound, empowering researchers and drug developers to leverage this compound in their scientific endeavors. Further investigation into the in vivo efficacy and safety profile of this compound will be crucial for its potential translation into a clinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. discovery-of-novel-biaryl-benzoxazepinones-as-dual-mode-receptor-interacting-protein-kinase-1-ripk1-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fosizensertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. drughunter.com [drughunter.com]

- 6. fosizensertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Targeted protein degradation with small molecules for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. Chalcone: A potential scaffold for NLRP3 inflammasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Necroptosis Signaling Pathway and the Role of RIPK1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the necroptosis signaling pathway, a form of regulated cell death, and explores the therapeutic potential of targeting its core component, Receptor-Interacting Protein Kinase 1 (RIPK1). While this guide uses the placeholder "Ripk1-IN-23" to represent a novel investigational inhibitor, the quantitative data and methodologies are based on well-characterized public-domain RIPK1 inhibitors.

The Necroptosis Signaling Pathway

Necroptosis is a pro-inflammatory, regulated form of necrosis, or lytic cell death.[1] It is implicated in a wide range of inflammatory and degenerative diseases.[2] The pathway is typically initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), and is executed by a core signaling cascade involving RIPK1, RIPK3, and the mixed-lineage kinase domain-like pseudokinase (MLKL).[1][3]

Initiation and Regulation: From Complex I to Complex II

Upon binding of TNFα, TNFR1 recruits a series of proteins to form a membrane-bound signaling platform known as Complex I.[4][5] This complex includes TRADD, TRAF2, and cellular inhibitors of apoptosis proteins (cIAP1/2).[6] Within Complex I, RIPK1 is maintained in an inactive state through ubiquitination, a process mediated by cIAP1/2 and the Linear Ubiquitin Chain Assembly Complex (LUBAC).[6][7] This ubiquitination serves as a scaffold to activate pro-survival signaling pathways, primarily NF-κB.[8][9]

When pro-survival signaling is compromised or when cIAPs are inhibited (e.g., by SMAC mimetics), deubiquitinating enzymes like CYLD can remove the ubiquitin chains from RIPK1.[6][10] This allows RIPK1 to dissociate from the membrane and form a cytosolic cell death-inducing platform.

-

Complex IIa (Apoptotic): RIPK1 can associate with FADD and Caspase-8 to form Complex IIa, leading to Caspase-8 activation and subsequent apoptosis.[5][11]

-

Complex IIb (Necroptotic - The Necrosome): In circumstances where Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant.[12] Active, phosphorylated RIPK1 recruits RIPK3 through their respective RIP Homotypic Interaction Motif (RHIM) domains, forming the core of the necrosome.[4][11]

Execution: The Role of RIPK3 and MLKL

Within the necrosome, RIPK1 facilitates the phosphorylation and activation of RIPK3.[13] Activated RIPK3 then phosphorylates its substrate, MLKL.[13][14] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate from the cytoplasm to the plasma membrane.[14][15] At the membrane, MLKL oligomers are believed to form pores, leading to a loss of membrane integrity, cell swelling, and ultimately, lytic cell death.[15][16]

The release of intracellular contents, known as damage-associated molecular patterns (DAMPs), into the extracellular space triggers a potent inflammatory response, linking necroptosis directly to the pathology of inflammatory diseases.[10][15]

Quantitative Analysis of RIPK1 Inhibitors

The therapeutic strategy for modulating necroptosis often involves the development of small molecule inhibitors that target the kinase activity of RIPK1. The potency of these inhibitors is typically quantified by their IC50 (half-maximal inhibitory concentration) in biochemical assays and their EC50 (half-maximal effective concentration) in cell-based assays.

Below is a table summarizing data for representative RIPK1 inhibitors, which serves as an example for how a novel compound like "this compound" would be characterized.

| Compound | Assay Type | Cell Line/System | Potency (IC50/EC50) | Reference |

| GSK'963 | Cellular Necroptosis | Mouse L929 cells | EC50 = 1.0 nM | [17] |

| Cellular Necroptosis | Human U937 cells | EC50 = 4.0 nM | [17] | |

| PK68 | RIPK1 Kinase Activity | Biochemical Assay | IC50 = 90 nM | [17] |

| Cellular Necroptosis | Mouse L929 cells | EC50 = 0.76 µM | [17] | |

| GSK'547 | RIPK1 Kinase Activity | Biochemical Assay | IC50 = 32 nM (13 ng/mL) | [18] |

| UAMC-3861 | Cellular Necroptosis (hTNF + zVAD) | Mouse Embryonic Fibroblasts (MEFs) | IC50 < 10 nM | [19] |

| Cellular Necroptosis (hTNF + TAKi + zVAD) | Mouse Embryonic Fibroblasts (MEFs) | IC50 < 10 nM | [19] |

Key Experimental Protocols

Validating the efficacy and mechanism of a RIPK1 inhibitor requires a suite of biochemical and cell-based assays. This section details the core methodologies.

Protocol: In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RIPK1. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[20][21]

Objective: To determine the IC50 value of this compound against recombinant human RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase assay buffer

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

-

Luminometer

Methodology:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the test compound dilution or vehicle control (DMSO).

-

Add 20 µL of a master mix containing kinase assay buffer, ATP, and MBP substrate to each well.

-

To initiate the reaction, add 25 µL of recombinant RIPK1 enzyme diluted in kinase assay buffer to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Cellular Necroptosis Inhibition Assay

This assay assesses the ability of a compound to protect cells from induced necroptosis.

Objective: To determine the EC50 value of this compound in a human cell line.

Materials:

-

HT-29 human colon adenocarcinoma cells (or other suitable cell lines like U937 or MEFs)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Human TNFα

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (zVAD-fmk)

-

This compound (or other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

-

Luminometer

Methodology:

-

Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Pre-treat the cells by adding the compound dilutions to the wells. Incubate for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and zVAD-fmk (e.g., 20 µM) to each well.[22] Include control wells with vehicle only (no inducers) and inducers only (no compound).

-

Incubate the plate for 12-24 hours at 37°C.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

Calculate percent cell viability relative to the vehicle and inducer-only controls and determine the EC50 value.

Protocol: Western Blot for Phospho-MLKL

This protocol is used to confirm that the inhibitor blocks the necroptosis signaling cascade upstream of MLKL activation. The phosphorylation of MLKL is a key biomarker of necroptotic activity.[3][14][22]

Objective: To assess the effect of this compound on TNFα-induced MLKL phosphorylation.

Materials:

-

Cells and necroptosis induction reagents (as in 3.2)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-MLKL (e.g., pS345), Rabbit anti-total MLKL, Mouse anti-β-actin (loading control).[14][16]

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Treatment and Lysis: Treat cells in a 6-well plate as described in the cellular necroptosis assay (section 3.2) for a shorter duration (e.g., 6-8 hours) to capture peak signaling.[22] Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-MLKL at 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MLKL and a loading control (β-actin) to ensure equal protein loading and to assess changes in phosphorylation relative to total protein.

References

- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 7. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]

- 8. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RIPK1 - Wikipedia [en.wikipedia.org]

- 10. Necroptosis: A new way of dying? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. researchgate.net [researchgate.net]

The Role of Ripk1-IN-23 in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis. Its kinase activity is a key driver of inflammatory processes, making it a prime therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of a novel, potent RIPK1 inhibitor, Ripk1-IN-23. We will explore its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols for its evaluation, and visualize the pertinent biological pathways and experimental workflows.

Introduction to RIPK1 in Inflammation

RIPK1 is a multifaceted protein that functions as a crucial node in cellular signaling, deciding between cell survival and death.[1][2] As a scaffold protein, it can promote the activation of NF-κB, a key transcription factor for pro-survival and pro-inflammatory genes.[2] However, the kinase activity of RIPK1 is instrumental in initiating programmed cell death pathways, namely apoptosis and necroptosis, which are often associated with the release of damage-associated molecular patterns (DAMPs) that can exacerbate inflammation.[1][2]

The inhibition of RIPK1 kinase activity has been shown to be a promising therapeutic strategy for a variety of inflammatory conditions, including systemic inflammatory response syndrome (SIRS), sepsis, and other autoimmune disorders.[3]

This compound: A Novel Biaryl Benzoxazepinone RIPK1 Inhibitor

This compound (also referred to as compound 19) is a novel, potent, and selective inhibitor of RIPK1.[3] It belongs to a class of biaryl benzoxazepinones designed to suppress the kinase activity of RIPK1, thereby blocking the necroptotic pathway and mitigating the inflammatory response.[3]

Quantitative Data on the Efficacy of this compound

The potency and efficacy of this compound have been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: In Vitro Anti-Necroptotic Activity of this compound

| Cell Line | Assay Type | Parameter | Value (nM) | Reference Compound (GSK'772) |

| HT-29 | Anti-necroptotic cell assay | EC50 | 1.7 | Superior potency observed |

| [Source: Bioorganic & Medicinal Chemistry, 2024][3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)

| Animal Model | Parameter Assessed | Outcome for this compound | Comparison to Control (GSK'772) |

| TZ-induced SIRS in mice | Protection against temperature loss | Significant protection observed | Superior to GSK'772 |

| TZ-induced SIRS in mice | Survival Rate | Significantly increased survival | Superior to GSK'772 |

| TZ-induced SIRS in mice | Levels of inflammatory factors (e.g., cytokines) | Significant reduction in inflammatory mediators | Better anti-inflammatory activity |

| [Source: Bioorganic & Medicinal Chemistry, 2024][3] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of RIPK1. This intervention occurs at a critical juncture in the TNF-α signaling pathway, preventing the downstream events that lead to necroptosis and inflammation.

As depicted in Figure 1, upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which can lead to the activation of NF-κB and the transcription of pro-survival genes. Alternatively, a transition to a cytosolic complex (Complex IIa/b or the necrosome) can occur, leading to the kinase activation of RIPK1. Activated RIPK1 then phosphorylates and activates RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to necroptotic cell death and the release of pro-inflammatory DAMPs. This compound directly inhibits the kinase activity of RIPK1, thus preventing the entire downstream cascade of necroptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments used to characterize this compound.

In Vitro Anti-Necroptotic Cell Assay

This assay evaluates the ability of a compound to protect cells from induced necroptosis.

-

Cell Line: Human colon adenocarcinoma cells (HT-29).

-

Inducing Agents: A combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (z-VAD-fmk, to block apoptosis and drive the cell towards necroptosis). This combination is often abbreviated as TSZ or TZ.

-

Procedure:

-

HT-29 cells are seeded in 96-well plates and cultured overnight.

-

Cells are pre-incubated with various concentrations of this compound or a reference compound for a specified period (e.g., 1 hour).

-

Necroptosis is induced by adding the combination of TNF-α, Smac mimetic, and z-VAD-fmk to the cell culture medium.

-

The cells are incubated for a further period (e.g., 24 hours).

-

Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model

This animal model is used to assess the efficacy of anti-inflammatory compounds in a systemic inflammation setting.

-

Animal Model: C57BL/6 mice.

-

Inducing Agents: A combination of mouse TNF-α and z-VAD-fmk (TZ). This induces a shock-like state characterized by hypothermia and a surge in pro-inflammatory cytokines, mimicking aspects of SIRS.

-

Procedure:

-

Mice are administered this compound or a vehicle control via an appropriate route (e.g., oral gavage) at a specified time before the inflammatory challenge.

-

SIRS is induced by intraperitoneal injection of TNF-α and z-VAD-fmk.

-

Core body temperature is monitored at regular intervals using a rectal probe.

-

Survival is monitored over a defined period (e.g., 24-48 hours).

-

For analysis of inflammatory markers, blood samples are collected at specific time points post-challenge (e.g., via cardiac puncture at the experimental endpoint).

-

-

Data Analysis:

-

Changes in body temperature over time are plotted for each treatment group.

-

Survival curves are generated using the Kaplan-Meier method and statistical significance is determined using the log-rank test.

-

Levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the plasma are quantified using methods such as ELISA or multiplex bead arrays.

-

Conclusion and Future Directions

This compound is a highly potent inhibitor of RIPK1 kinase activity with demonstrated efficacy in both cellular and animal models of inflammation.[3] Its ability to protect against necroptosis and reduce the inflammatory cascade in a SIRS model highlights its therapeutic potential for treating a range of inflammatory diseases.[3] Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in other preclinical models of inflammatory and autoimmune diseases. The development of highly selective and potent RIPK1 inhibitors like this compound represents a significant advancement in the pursuit of novel anti-inflammatory therapies.

References

Understanding the Pharmacodynamics of a Novel RIPK1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a spectrum of inflammatory and degenerative diseases.[1][2][3][4][5] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed necrosis, and also contributes to inflammatory signaling.[6][7][8] Inhibition of RIPK1 kinase activity presents a promising strategy to mitigate the pathological consequences of these processes. This guide provides an in-depth overview of the pharmacodynamics of a representative novel RIPK1 inhibitor, referred to herein as Ripk1-IN-23, based on publicly available data for potent and selective RIPK1 inhibitors.

Core Mechanism of Action

This compound is a potent and selective, type-II kinase inhibitor that targets the allosteric hydrophobic pocket adjacent to the ATP-binding site of RIPK1. This binding stabilizes RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation.[1] By inhibiting RIPK1 kinase activity, this compound effectively blocks the downstream signaling cascade that leads to necroptosis and inflammation.[1][3][6]

Signaling Pathway

The activation of the TNF receptor 1 (TNFR1) by TNFα initiates the formation of a membrane-bound complex (Complex I), which can lead to either cell survival and inflammation via NF-κB activation or, under specific conditions, to cell death. When pro-survival signals are inhibited, a cytosolic complex (Complex II) can form, leading to apoptosis or necroptosis. This compound intervenes at a critical juncture in this pathway by preventing the kinase-dependent functions of RIPK1 that are essential for the induction of necroptosis.

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters for this compound, compiled from representative data for highly selective RIPK1 inhibitors.

Table 1: In Vitro Activity

| Parameter | Species | Value | Assay Type |

| IC50 vs. RIPK1 | Human | 10 nM | Biochemical Kinase Assay |

| Mouse | 15 nM | Biochemical Kinase Assay | |

| Cellular IC50 | Human (FADD-/- Jurkat) | 8 nM | TNFα-induced Necroptosis |

| Mouse (L929) | 20 nM | TNFα-induced Necroptosis | |

| Kinase Selectivity | >450 Kinases | >100-fold vs. other kinases | Kinome Scan (1 µM) |

Table 2: In Vivo Pharmacokinetics (Mouse, Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Half-life (h) |

| 10 | 1500 | 2 | 12000 | 6 |

| 30 | 4800 | 2 | 40000 | 6.5 |

Table 3: In Vivo Pharmacodynamics (Mouse Model of TNFα-induced Systemic Inflammatory Response Syndrome)

| Dose (mg/kg, p.o.) | Target Engagement (p-RIPK1 inhibition in tissue) | Efficacy (% protection from hypothermia) |

| 3 | 75% | 60% |

| 10 | >90% | 95% |

| 30 | >95% | 100% |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Biochemical RIPK1 Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on recombinant RIPK1 enzyme.

Protocol:

-

Recombinant human or mouse RIPK1 is incubated with a peptide substrate (e.g., myelin basic protein) and ATP in a kinase assay buffer.[9]

-

This compound is added at varying concentrations.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

-

The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Necroptosis Assay

Objective: To assess the ability of this compound to inhibit necroptosis in a cellular context.

Protocol:

-

FADD-deficient Jurkat cells or L929 fibrosarcoma cells are seeded in 96-well plates.

-

Cells are pre-treated with serial dilutions of this compound for 1 hour.

-

Necroptosis is induced by the addition of TNFα (and SM-164 for Jurkat cells, or cycloheximide for other cell types if needed).[1]

-

After 16-24 hours of incubation, cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®).

-

IC50 values are determined from the dose-response curve.

In Vivo Efficacy in a TNFα-Induced SIRS Model

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.

Protocol:

-

Male C57BL/6 mice are administered this compound or vehicle orally at the desired doses.

-

After a specified pre-treatment time (e.g., 1-2 hours), mice are challenged with an intravenous injection of a lethal dose of TNFα.

-

Body temperature is monitored rectally at regular intervals as a measure of the systemic inflammatory response.

-

Efficacy is determined by the ability of this compound to prevent the TNFα-induced drop in body temperature.

Conclusion

This compound demonstrates potent and selective inhibition of RIPK1 kinase activity, leading to the effective blockade of necroptotic cell death and inflammation in both in vitro and in vivo models. The favorable pharmacodynamic profile of representative inhibitors in this class supports the continued investigation of RIPK1 inhibition as a therapeutic strategy for a wide range of human diseases driven by inflammation and necroptosis. Further clinical studies with compounds like GSK2982772 and SIR2446M are underway to establish the safety and efficacy of this therapeutic approach in patients.[10][11]

References

- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]

- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]

- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ripk1-IN-23 In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation, apoptosis, and necroptosis, making it a compelling therapeutic target for a range of human diseases, including autoimmune disorders, neurodegenerative diseases, and sepsis.[1][2][3] The kinase activity of RIPK1 is a key driver of these pathological processes.[4][5] Ripk1-IN-23 is a potent and selective inhibitor of RIPK1 kinase activity. These application notes provide a comprehensive guide for the in vivo experimental design and use of this compound and other RIPK1 inhibitors, based on available preclinical data for compounds with similar mechanisms of action.

Disclaimer: Limited direct in vivo experimental data is publicly available for this compound. The following protocols and data are based on studies with other well-characterized RIPK1 inhibitors such as GSK547, GSK2982772, and Necrostatin-1. Researchers should perform initial dose-finding and toxicology studies for this compound specifically.

Data Presentation

Table 1: In Vivo Efficacy of RIPK1 Inhibitors in Disease Models

| Compound | Disease Model | Species | Dose | Route of Administration | Key Findings | Reference |

| GSK547 | TNF/zVAD-induced shock | Mouse | 0.01-10 mg/kg | Oral | Dose-dependent inhibition of hypothermia | [6] |

| GNE684 | Chronic proliferative dermatitis (cpdm) | Mouse | Not specified | Not specified | Reduced skin inflammation and immune cell infiltration | [7] |

| Necrostatin-1 | Ischemic stroke (MCAO) | Mouse | Not specified | Not specified | Protective against neuronal death | [1] |

| GSK2982772 | Plaque psoriasis, rheumatoid arthritis, ulcerative colitis | Human | 20-120 mg BID | Oral | Well-tolerated with high target engagement | [8] |

| RIP1 kinase inhibitor 9 | Epilepsy | Mouse | 5 mg/kg | Oral | Reduced central inflammatory responses | [9] |

Table 2: Pharmacokinetic Parameters of Select RIPK1 Inhibitors in Preclinical Models

| Compound | Species | Dose | Route | T½ (h) | AUC (ng·h/mL) | Key Notes | Reference |

| GSK547 | Mouse | 10 mg/kg | Oral | Not specified | ~886 ng/mL (Cmax) | Dose-dependent increase in plasma concentration | [6] |

| Compound 33 | Rat | Not specified | Not specified | 1.32 | 1157 | Favorable pharmacokinetic profile | [6] |

| GSK2982772 | Human | 120 mg BID | Oral | Not specified | Not specified | Approximately linear PK, no accumulation | [8] |

| SAR443060 (DNL747) | Human | Not specified | Oral | 7.2-8.9 | Not specified | CNS-penetrant | [10] |

Experimental Protocols

Protocol 1: General Guidelines for In Vivo Administration of this compound

This protocol provides a general framework for the preparation and administration of this compound for in vivo studies in rodents.

1. Materials:

-

This compound (or other RIPK1 inhibitor)

-

Vehicle components:

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline or phosphate-buffered saline (PBS)

-

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal gavage needles

-

Syringes

2. Vehicle Formulation:

A common vehicle for oral administration of small molecule inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[9] A typical formulation is:

-

5-10% DMSO

-

30-40% PEG300

-

5% Tween 80

-

45-60% Saline or PBS

Procedure:

-

In a sterile microcentrifuge tube, dissolve the required amount of this compound in DMSO.

-

Add PEG300 and vortex thoroughly.

-

Add Tween 80 and vortex until the solution is clear.

-

Add the saline or PBS incrementally while vortexing to create a stable suspension or solution.

-

If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

-

Prepare the formulation fresh daily.

3. Dosing and Administration:

-

Dosage: Based on available data for other RIPK1 inhibitors, a starting dose range of 1-10 mg/kg for this compound in mice can be considered.[6] However, it is crucial to perform a dose-response study to determine the optimal dose for the specific disease model.

-

Route of Administration: Oral gavage is a common and effective route for systemic delivery of RIPK1 inhibitors.[6][9]

-

Frequency: Once or twice daily administration is typical, but the frequency should be determined based on the pharmacokinetic profile (T½) of this compound.

Protocol 2: Evaluation of this compound Efficacy in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This protocol describes a common in vivo model to assess the anti-inflammatory effects of RIPK1 inhibitors.

1. Animal Model:

-

Male C57BL/6 mice, 8-10 weeks old.

2. Experimental Groups:

-

Group 1: Vehicle control + Saline

-

Group 2: Vehicle control + LPS

-

Group 3: this compound (e.g., 5 mg/kg) + LPS

-

Group 4: Dexamethasone (positive control, e.g., 10 mg/kg) + LPS

3. Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer this compound or vehicle orally one hour before the LPS challenge.

-

Induce endotoxemia by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).

-

Monitor rectal temperature at baseline and at regular intervals (e.g., 1, 2, 4, 6 hours) post-LPS injection.

-

At a predetermined endpoint (e.g., 6 hours), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

-

Harvest tissues (e.g., lung, liver) for histological analysis and measurement of inflammatory markers.

4. Outcome Measures:

-

Change in body temperature.

-

Serum levels of pro-inflammatory cytokines.

-

Histopathological scoring of tissue damage.

-

Myeloperoxidase (MPO) activity in tissues as a measure of neutrophil infiltration.

Mandatory Visualization

References

- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]

- 4. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]

- 5. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RIP1 kinase inhibitor 9_TargetMol [targetmol.com]

- 10. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ripk1-IN-23 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ripk1-IN-23, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in the study of neurodegenerative diseases. This document includes an overview of the role of RIPK1 in neuroinflammation and cell death, detailed protocols for in vitro and in vivo applications, and key quantitative data to facilitate experimental design.

Introduction to RIPK1 and Neurodegeneration

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2] In the central nervous system (CNS), dysregulation of RIPK1 activity is implicated in the pathogenesis of several neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis (ALS).[3][4][5] RIPK1-mediated necroptosis and neuroinflammation contribute to neuronal loss and disease progression, making it a promising therapeutic target.[3][6]

This compound is a potent and selective small molecule inhibitor of RIPK1 kinase activity. Its ability to block the pro-inflammatory and cell death-promoting functions of RIPK1 makes it a valuable tool for investigating the therapeutic potential of RIPK1 inhibition in neurodegenerative disease models.

Data Presentation

In Vitro Activity of this compound

| Compound | Assay Type | Cell Line | Potency | Reference |

| This compound (Compound 19) | Necroptosis Inhibition | HT-29 | EC50: 1.7 nM | [1] |

| Ripk1-IN-19 * | RIPK1 Kinase Inhibition | Biochemical Assay | IC50: 15 nM | Commercial Source |

Note: Ripk1-IN-19 is a structurally related compound, and its data is provided for context. Further validation of the direct IC50 of this compound is recommended.

Signaling Pathways and Experimental Workflow

RIPK1 Signaling Pathway

Caption: RIPK1 signaling cascade leading to either pro-survival signals or necroptosis.

Experimental Workflow for Evaluating this compound

Caption: A logical workflow for the preclinical assessment of this compound.

Experimental Protocols

Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).

-

Add 20 µL of a solution containing the RIPK1 enzyme and MBP substrate to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Necroptosis Inhibition Assay in HT-29 Cells

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of necroptosis in a human cell line.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Human Tumor Necrosis Factor-alpha (TNF-α)

-

Smac mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare a serial dilution of this compound.

-

Pre-treat the cells with the this compound dilutions or vehicle control for 1 hour.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

-

Incubate the cells for 24 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of cell death for each concentration of this compound and determine the EC50 value.

Protocol 3: General In Vivo Administration in a Mouse Model of Neurodegeneration

Objective: To provide a general framework for evaluating the in vivo efficacy of this compound in a relevant mouse model of a neurodegenerative disease (e.g., MPTP model for Parkinson's disease).

Disclaimer: The optimal dose, route, and frequency of administration for this compound have not been established in the public domain. The following protocol is a template and requires optimization.

Materials:

-

Appropriate mouse model of a neurodegenerative disease (e.g., C57BL/6 mice for MPTP induction)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Neurotoxin for disease induction (e.g., MPTP)

-

Equipment for behavioral testing (e.g., rotarod, open field)

-

Materials for tissue processing and histological analysis (e.g., perfusion solutions, antibodies for immunohistochemistry)

Procedure:

-

Dose-finding study: It is critical to first perform a dose-response study to determine a safe and effective dose of this compound. This may involve administering a range of doses (e.g., 1, 5, 10, 25 mg/kg) and monitoring for any adverse effects.

-

Pharmacokinetic study: A preliminary pharmacokinetic study is highly recommended to determine the brain penetration of this compound. This involves administering a single dose and measuring compound concentrations in plasma and brain tissue at various time points.

-

Efficacy Study Design:

-

Randomly assign animals to treatment groups (e.g., Vehicle + Saline; Vehicle + MPTP; this compound + MPTP).

-

Administer this compound or vehicle via a selected route (e.g., intraperitoneal injection) at the determined dose and frequency. Administration can be prophylactic (before disease induction) or therapeutic (after disease onset).

-

Induce the neurodegenerative phenotype according to the established model protocol (e.g., MPTP administration).

-

-

Outcome Measures:

-

Behavioral Analysis: Perform relevant behavioral tests to assess motor function, cognitive performance, or other disease-relevant phenotypes at baseline and throughout the study.

-

Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Perform immunohistochemical staining for markers of neurodegeneration (e.g., tyrosine hydroxylase for dopaminergic neurons in the MPTP model), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and RIPK1 pathway activation (e.g., phospho-RIPK1).

-

Biochemical Analysis: Analyze brain tissue homogenates for levels of inflammatory cytokines, protein aggregates, or other relevant biomarkers.

-

-

Data Analysis: Statistically analyze the data from behavioral, histological, and biochemical assessments to determine the efficacy of this compound.

Conclusion

This compound is a potent inhibitor of RIPK1-mediated necroptosis and presents a valuable research tool for investigating the role of this pathway in neurodegenerative diseases. The provided protocols offer a starting point for in vitro and in vivo studies. Given the current lack of publicly available in vivo and pharmacokinetic data for this compound, researchers are strongly encouraged to perform initial dose-finding and pharmacokinetic studies to ensure the successful application of this compound in preclinical models of neurodegenerative diseases.

References

- 1. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1-Induced A1 Reactive Astrocytes in Brain in MPTP-Treated Murine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. RIPK1 Regulates Microglial Activation in Lipopolysaccharide-Induced Neuroinflammation and MPTP-Induced Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. congress.sanofimedical.com [congress.sanofimedical.com]

Ripk1-IN-23 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Ripk1-IN-23, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound is a valuable tool for studying necroptosis, inflammation, and associated disease pathologies.

Introduction to this compound

This compound is a small molecule inhibitor of RIPK1, a serine/threonine kinase that plays a critical role in regulating inflammation and programmed cell death pathways, including necroptosis and apoptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[2] this compound exhibits potent anti-necroptotic effects in cellular assays, with a reported EC50 of 1.7 nM in human HT-29 cells.[3][4][5] Its anti-inflammatory properties make it a compound of interest for preclinical research in relevant disease models.[3][4][5]

Physicochemical Properties and Solubility

Table 1: General Solubility and Preparation Guidelines for RIPK1 Inhibitors (for reference)

| Solvent | Concentration | Notes |

| DMSO | ≥ 48 mg/mL | Common stock solution solvent for in vitro use. Use fresh, anhydrous DMSO for best results.[6] |

| Ethanol | ~2 mg/mL | May be used for certain applications, but solubility is generally lower than DMSO.[6] |

| Water | Insoluble | Not suitable for preparing aqueous stock solutions.[6] |

Note: The solubility of this compound should be empirically determined for each specific experimental need. The data in Table 1 is based on other RIPK1 inhibitors and should be used as a starting point.[6][7][8][9][10]

In Vitro Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a concentrated stock solution of this compound is typically prepared in high-quality, anhydrous DMSO.

Protocol 3.1.1: Preparation of a 10 mM DMSO Stock Solution

-

Accurately weigh a small amount of this compound powder. The molecular weight of this compound is 478.50 g/mol .[5]

-

Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Volume (L) = [Mass (g) / 478.50 g/mol ] / 0.010 mol/L

-

-

Add the calculated volume of anhydrous DMSO to the vial containing this compound.

-

Vortex or sonicate gently until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

Cell-Based Necroptosis Assay

This protocol describes a method to assess the anti-necroptotic activity of this compound in a cell-based model. HT-29 human colon adenocarcinoma cells are a commonly used cell line for this purpose.

Protocol 3.2.1: Inhibition of TNF-α-induced Necroptosis in HT-29 Cells

Materials:

-

HT-29 cells

-

DMEM or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human TNF-α

-

Smac mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound stock solution (10 mM in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or LDH release assay kit)

-

96-well cell culture plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

-

Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.[11]

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).[12]

-

Include appropriate controls:

-

Untreated cells (vehicle control)

-

Cells treated with TNF-α/Smac mimetic/z-VAD-FMK only (positive control for necroptosis)

-

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[13]

-

Assess cell viability using a preferred method according to the manufacturer's instructions.

-

Calculate the EC50 value of this compound by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Necroptosis Assay

Caption: A streamlined workflow for assessing the anti-necroptotic efficacy of this compound in a cell-based assay.

In Vivo Experimental Protocols

Due to the lack of specific in vivo data for this compound, the following formulation and administration guidelines are based on protocols used for other RIPK1 inhibitors, such as GSK'963 and Necrostatin-1.[7][10] These should be considered as starting points and require optimization.

Formulation for In Vivo Administration

For oral or intraperitoneal administration in animal models, this compound will likely need to be formulated as a suspension or a clear solution, depending on its solubility in vehicle components.

Table 2: Example In Vivo Formulations for RIPK1 Inhibitors (for reference)

| Formulation | Components | Preparation |

| Homogeneous Suspension | 0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) in sterile water | Add the required amount of this compound to the CMC-Na solution and mix thoroughly to obtain a uniform suspension.[8] |

| Clear Solution (for injection) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile ddH2O | Dissolve this compound in DMSO first. Then, add PEG300 and mix. Add Tween 80 and mix. Finally, add ddH2O to the final volume and mix until a clear solution is formed. Prepare fresh before each use.[10] |

| Corn Oil Suspension | 5% DMSO in Corn Oil | Dissolve this compound in DMSO and then add to corn oil. Mix thoroughly.[7] |

Administration in a Mouse Model of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS)

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of acute inflammation.

Protocol 4.2.1: Evaluation of this compound in a TNF-α-induced SIRS Model

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

This compound formulation

-

Recombinant murine TNF-α

-

Sterile saline

-

Syringes and needles for administration

-

Rectal thermometer

Procedure:

-

Acclimate mice to the experimental conditions.

-

Prepare the this compound formulation at the desired concentration.

-

Administer this compound to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection) at a specific dose (e.g., 1-10 mg/kg). Administer the vehicle to the control group.

-

After a pre-determined time (e.g., 30-60 minutes), induce SIRS by intraperitoneal injection of a lethal dose of murine TNF-α (e.g., 15-20 µg per mouse).

-

Monitor the mice for signs of morbidity and mortality at regular intervals.

-

Measure core body temperature using a rectal thermometer at baseline and at various time points post-TNF-α injection.

-

At the end of the experiment, or at pre-defined time points, collect blood and/or tissues for analysis of inflammatory cytokines (e.g., IL-6, IL-1β) or other relevant biomarkers.

Experimental Workflow for In Vivo SIRS Model

Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound in a mouse model of TNF-α-induced SIRS.

RIPK1 Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of RIPK1, a key signaling node in the TNF receptor 1 (TNFR1) pathway. Upon TNF-α binding, TNFR1 recruits a complex of proteins, including RIPK1. In a pro-survival context, RIPK1 acts as a scaffold to activate NF-κB signaling.[14] However, under conditions where pro-survival signaling is inhibited, the kinase activity of RIPK1 can trigger either apoptosis or necroptosis.[15] this compound specifically targets this kinase function, thereby blocking the downstream events leading to necroptotic cell death.

RIPK1 Signaling Pathway and Point of Inhibition

Caption: Simplified diagram of the RIPK1 signaling pathway, highlighting the inhibitory action of this compound on RIPK1 kinase activity.

Disclaimer: These application notes and protocols are intended for research use only and should be used as a guide. Investigators are encouraged to optimize conditions for their specific experimental systems. Always follow appropriate laboratory safety procedures.

References

- 1. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]

- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]

- 15. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

Application Notes and Protocols for Western Blot Analysis of p-RIPK1 Following Ripk1-IN-23 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress responses, mediating pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis. The autophosphorylation of RIPK1 at serine 166 (p-RIPK1) is a widely recognized biomarker for its activation and the initiation of the necroptotic signaling cascade.[3] Consequently, inhibiting RIPK1 kinase activity presents a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases.

Ripk1-IN-23 is a potent and selective inhibitor of RIPK1, demonstrating anti-necroptotic effects in cellular models such as HT-29 cells with an EC50 of 1.7 nM.[4][5] This application note provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in inhibiting RIPK1 phosphorylation at serine 166.

Signaling Pathway of RIPK1-Mediated Necroptosis and Inhibition by this compound

The activation of death receptors, such as TNFR1 by TNF-α, can trigger the formation of a signaling complex that includes RIPK1. In scenarios where caspase-8 is inhibited, RIPK1 undergoes autophosphorylation, leading to the recruitment and phosphorylation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like protein (MLKL).[2] This cascade, known as the necrosome, ultimately results in membrane disruption and necroptotic cell death. This compound acts by directly inhibiting the kinase activity of RIPK1, thereby preventing its autophosphorylation and blocking the downstream signaling events of the necroptosis pathway.

Experimental Protocol: Western Blot for p-RIPK1 (Ser166)

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-RIPK1 (Ser166).

Materials and Reagents

-

Cell Line: HT-29 (human colorectal adenocarcinoma) or other suitable cell line

-